

Development of anticancer agents using 2-Chloro-5-hydrazinobenzoic acid hydrochloride

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Compound of Interest

Compound Name:	2-Chloro-5-hydrazinobenzoic acid hydrochloride
CAS No.:	184163-49-3
Cat. No.:	B2584152

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Application Note: Utilizing **2-Chloro-5-hydrazinobenzoic Acid Hydrochloride** in the Development of ERO1 α -Targeted Anticancer Agents

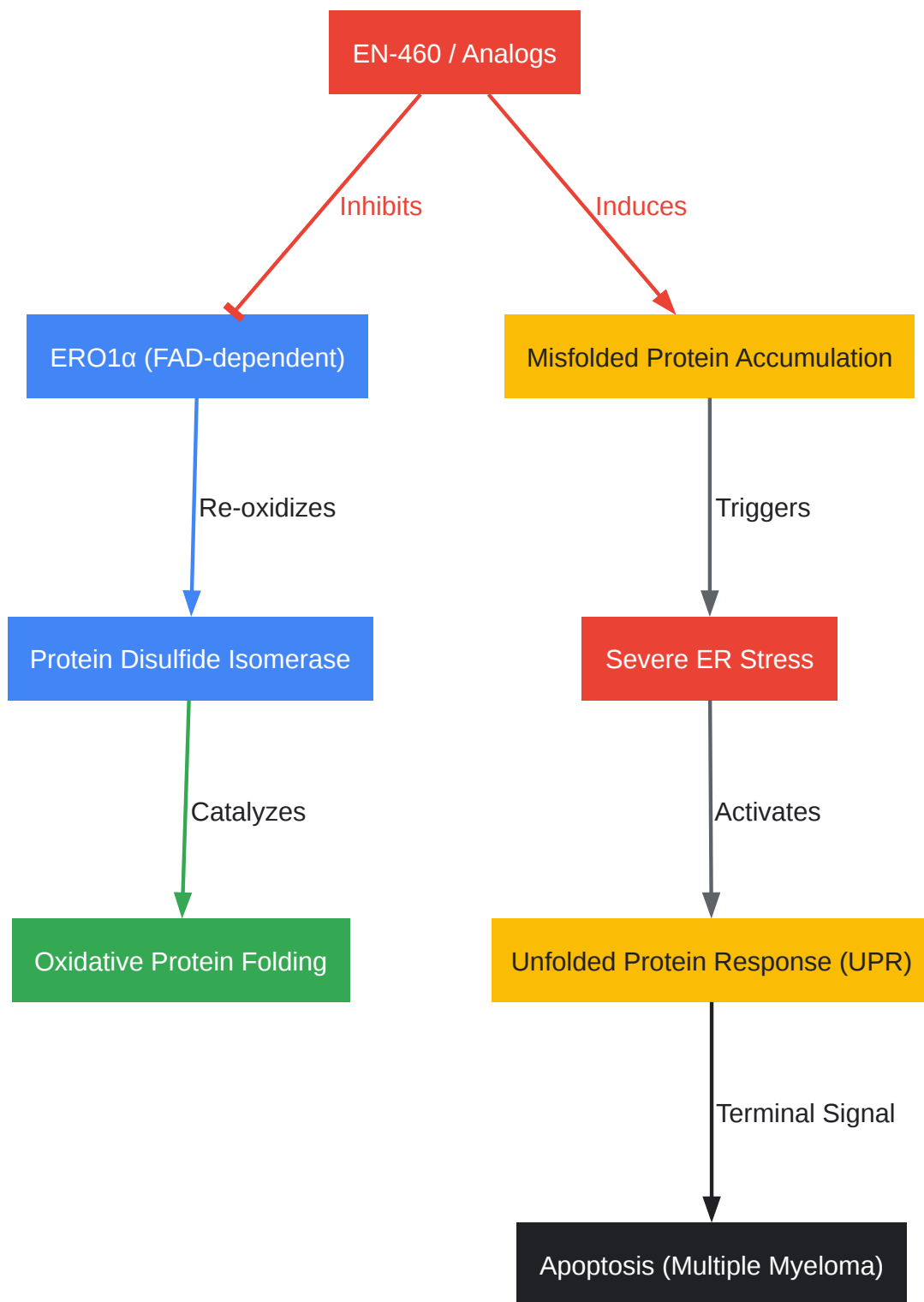
Executive Rationale

The structural complexity of the tumor microenvironment demands highly targeted chemical interventions. In recent years, targeting protein folding machinery has emerged as a potent therapeutic strategy, particularly for secretory cancers such as Multiple Myeloma (MM)[1]. This application note details the utilization of **2-Chloro-5-hydrazinobenzoic acid hydrochloride** as a foundational chemical scaffold for synthesizing EN-460 and its azide-tagged derivatives (e.g., PB-11). These compounds act as first-in-class inhibitors of the Endoplasmic Reticulum Oxidoreductin 1 alpha (ERO1 α), a critical enzyme responsible for maintaining redox homeostasis and protein folding in cancer cells[2][3].

Mechanistic Paradigm: ER Stress Vulnerability in Multiple Myeloma

Multiple Myeloma cells are professional secretory cells that produce massive quantities of immunoglobulins. This hyper-secretory phenotype makes them exquisitely dependent on the oxidative folding capacity of the Endoplasmic Reticulum (ER)[4][5].

ERO1 α is a flavin adenine dinucleotide (FAD)-containing enzyme that works in tandem with Protein Disulfide Isomerase (PDI) to catalyze de novo disulfide bridge formation[3]. When ERO1 α is inhibited by EN-460, PDI cannot be re-oxidized. This blockade disrupts the ER folding machinery, leading to a lethal accumulation of misfolded proteins. The resulting severe ER stress hyperactivates the Unfolded Protein Response (UPR), ultimately driving the MM cells into terminal apoptosis[6][7].

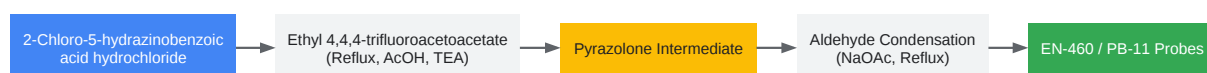


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Figure 1: Mechanism of ERO1 α inhibition by EN-460 inducing ER stress and apoptosis in MM cells.

Synthetic Architecture: From Hydrazine Scaffold to ERO1 α Inhibitors

The synthesis of EN-460 and its functional probes relies on the bis-nucleophilic nature of **2-chloro-5-hydrazinobenzoic acid hydrochloride**. The workflow involves a two-step sequence: pyrazolone ring formation followed by a Knoevenagel condensation[2].



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Figure 2: Synthesis workflow of EN-460 and azide probes from the hydrazine intermediate.

Protocol A: Synthesis of the Pyrazolone Intermediate

Objective: Construct the 2-chloro-5-(5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid core.

- Preparation: Suspend **2-chloro-5-hydrazinobenzoic acid hydrochloride** (1.0 eqv.) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eqv.) in 1.0 M acetic acid[2].
- Neutralization: Add triethylamine (TEA, 1.0 eqv.) dropwise at room temperature.
 - Causality & Rationale: TEA is strictly required to neutralize the hydrochloride salt, liberating the free hydrazine. Without this step, the nucleophilicity of the terminal nitrogen is completely suppressed, preventing the initial imine formation.
- Cyclization: Heat the mixture to reflux for 24 hours.
 - Causality & Rationale: Acetic acid acts as both the solvent and a mild acid catalyst, driving the subsequent intramolecular amidation that closes the pyrazolone ring.
- Purification: Evaporate excess acetic acid under reduced pressure. Triturate the resulting viscous oil with dichloromethane (DCM), filter, and dry under vacuum to afford the pyrazolone intermediate (Yield ~72%)[2].

Protocol B: Synthesis of EN-460 Functional Probes (e.g., PB-11)

Objective: Append the target-binding moiety via Knoevenagel condensation to generate photo-affinity probes for target engagement studies.

- Reaction Setup: Dissolve the pyrazolone intermediate (1.0 eqv.) and the corresponding aldehyde (e.g., 5-(4-azidophenyl)furan-2-carbaldehyde, 1.0 eqv.) in 0.5 M acetic acid[2].
- Catalysis: Add a catalytic amount of Sodium Acetate (NaOAc, 0.1 eqv.).
 - Causality & Rationale: NaOAc acts as a mild base to deprotonate the highly acidic active methylene group of the pyrazolone ring, generating an enolate that attacks the aldehyde carbonyl.

- Condensation: Reflux the mixture for 3 hours.
- Isolation: Evaporate the solvent and triturate the crude product using a water-methanol mixture to precipitate the pure (E)-isomer[2].

Validation Framework: Biological Evaluation Protocols

To ensure the synthesized agents are functionally active and specific, the following self-validating biological protocols must be executed.

Protocol C: Cellular UPR and Apoptosis Assay in MM Cells

Objective: Validate that the synthesized compound induces terminal ER stress in highly secretory cancer models.

- Cell Culture: Plate RPMI-8226 Multiple Myeloma cells in 96-well plates at a density of 1×10^4 cells/well.
- Treatment & Controls: Treat cells with varying concentrations of EN-460 (1 μ M to 100 μ M).
 - Self-Validating Control: Include a vehicle control (DMSO) and a positive ER-stress control (Tunicamycin, 2 μ g/mL). Tunicamycin blocks N-linked glycosylation, guaranteeing UPR activation independent of ERO1 α [5].
- Viability Readout: After 48 hours, assess cell viability using an MTS or CellTiter-Glo assay.
- Mechanistic Validation (Western Blot): Harvest treated cells at 12 and 24 hours. Lyse and probe for UPR markers: phosphorylated PERK (p-PERK), IRE1 α oligomerization, and CHOP[4].
 - Causality & Rationale: Cell death alone is insufficient to prove the mechanism. The upregulation of CHOP (a pro-apoptotic transcription factor downstream of the UPR) confirms that the cytotoxicity is specifically driven by unresolved ER stress rather than non-specific toxicity.

Protocol D: Off-Target FAD-Enzyme Profiling

Because EN-460 targets the FAD-binding pocket of ERO1 α , it exhibits inherent cross-reactivity with other FAD-dependent enzymes[1][7]. A rigorous validation system must profile these off-targets to establish the therapeutic window.

- **Enzymatic Assays:** Utilize recombinant Monoamine Oxidase A/B (MAO-A, MAO-B) and Lysine-Specific Demethylase 1 (LSD1).
- **Readout:** Measure enzymatic activity using standard fluorometric substrate assays in the presence of the synthesized EN-460 analog.
- **Data Synthesis:** Calculate IC50 values to determine the selectivity index.

Quantitative Target Profiling

The table below summarizes the quantitative inhibitory profile of the parent compound EN-460 across its primary target and known FAD-dependent off-targets. This data is critical for researchers optimizing the 2-chloro-5-hydrazinobenzoic acid scaffold to improve ERO1 α selectivity[1][6].

Target Enzyme	Biological Function	EN-460 IC50 (μ M)	Clinical Implication of Inhibition
ERO1 α	ER oxidative protein folding	22.13	Primary target; induces MM cell apoptosis.
LSD1	Histone demethylation	4.16	Off-target; potential epigenetic side effects.
MAO-A	Neurotransmitter metabolism	7.91	Off-target; risk of hypertensive crisis.
MAO-B	Neurotransmitter metabolism	30.59	Off-target; neurological implications.

Note: The overlap in inhibitor activity necessitates the development of next-generation analogs using the established hydrazine scaffold to achieve higher ERO1 α specificity[1].

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